

# 6-Chloro-3-methyl-2-nitroaniline chemical properties

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## Compound of Interest

Compound Name: 6-Chloro-3-methyl-2-nitroaniline

CAS No.: 344749-24-2

Cat. No.: B3261558

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An In-depth Technical Guide to **6-Chloro-3-methyl-2-nitroaniline**

## Introduction

**6-Chloro-3-methyl-2-nitroaniline** is a substituted aromatic amine, a member of the halogenated nitroaniline family of compounds. These compounds are of significant interest in synthetic organic chemistry, serving as versatile building blocks for the preparation of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The specific substitution pattern of **6-Chloro-3-methyl-2-nitroaniline**—with chloro, methyl, and nitro groups strategically positioned around the aniline core—imparts a unique electronic and steric profile that dictates its reactivity and potential applications.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of **6-Chloro-3-methyl-2-nitroaniline** (CAS No. 344749-24-2). It is important to note that this specific isomer is not as extensively documented in public literature as some of its structural relatives. Therefore, this document synthesizes available data for the target compound with predictive analysis and comparative data from closely

related, well-characterized isomers to provide a holistic and practical guide for researchers and drug development professionals.

## Chemical Identity and Molecular Structure

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers. The arrangement of the functional groups on the benzene ring is critical to its chemical behavior.

Caption: 2D Structure of **6-Chloro-3-methyl-2-nitroaniline**

Table 1: Core Chemical Identifiers

Identifier	Value	Source
IUPAC Name	6-Chloro-3-methyl-2-nitroaniline	-
CAS Number	344749-24-2	[2]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>2</sub>	[1][3]
Molecular Weight	186.60 g/mol	[4]
Canonical SMILES	<chem>CC1=CC(Cl)=C(C(=C1)N)[O-]</chem>	-
InChI Key	Not Widely Available	-

## Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of a compound are essential for its purification, characterization, and application. While specific experimental data for **6-Chloro-3-methyl-2-nitroaniline** is scarce, we can infer its likely properties by examining its isomers. The positions of the electron-withdrawing nitro and chloro groups and the electron-donating methyl and amino groups significantly influence properties like melting point, boiling point, and solubility.

Table 2: Comparison of Physicochemical Properties of Isomers

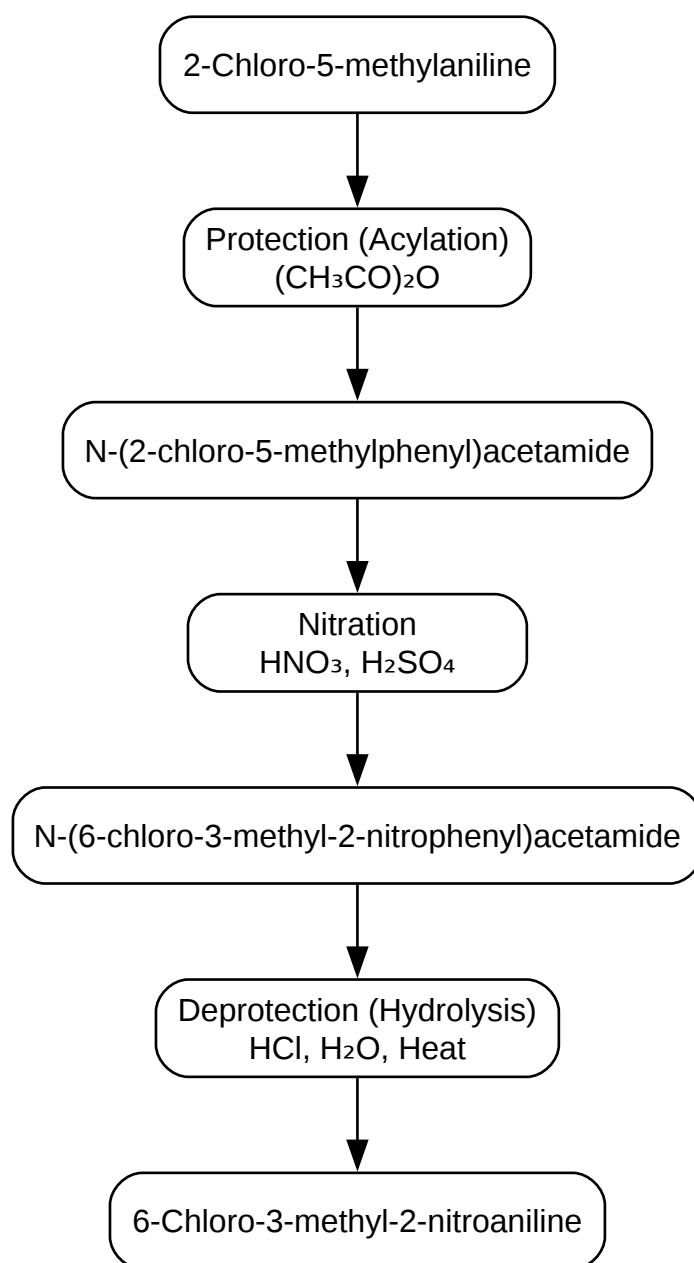
Property	6-Chloro-3-methyl-2-nitroaniline	3-Chloro-2-methyl-6-nitroaniline	3-Chloro-6-methyl-2-nitroaniline
CAS Number	344749-24-2	51123-59-2	13852-53-4
Physical Form	Predicted: Yellow to Orange Solid	White to yellow powder or crystals	Orange crystalline powder[5]
Melting Point	Data not available	Data not available	Data not available
Boiling Point	Data not available	Data not available	Data not available
Solubility	Predicted: Soluble in polar organic solvents (e.g., Ethanol, NMP, Ethyl Acetate), sparingly soluble in nonpolar solvents, and poorly soluble in water.[6]	Data not available	Data not available
pKa	Predicted: <0 (due to the strong electron-withdrawing effect of the ortho-nitro group) [7]	Data not available	Data not available

Expertise & Causality: The ortho-nitro group in **6-Chloro-3-methyl-2-nitroaniline** is expected to form a strong intramolecular hydrogen bond with the adjacent amino group. This interaction significantly reduces the basicity of the amine (low pKa) and can influence its melting point and chromatographic behavior compared to isomers where this interaction is absent.[7] The overall polarity suggests good solubility in solvents like ethanol, ethyl acetate, and N-methyl pyrrolidone (NMP), while solubility in water is expected to be minimal, a common trait for nitroanilines.[6]

## Synthesis and Reactivity

### Proposed Synthetic Pathway

While a specific, documented synthesis for **6-Chloro-3-methyl-2-nitroaniline** is not readily found in peer-reviewed literature, a plausible and efficient route can be designed based on fundamental principles of electrophilic aromatic substitution. A logical starting material is 2-chloro-5-methylaniline.



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Caption: Proposed workflow for the synthesis of **6-Chloro-3-methyl-2-nitroaniline**.

Experimental Protocol (Hypothetical):

- **Protection of the Amine:** 2-chloro-5-methylaniline is reacted with acetic anhydride. The amino group is a strong activating group, and protecting it as an acetamide moderates its reactivity and directs nitration to the ortho/para positions relative to the amide. The steric bulk of the amide favors substitution at the less hindered position.
- **Nitration:** The resulting N-(2-chloro-5-methylphenyl)acetamide is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (0-5 °C). The directing effects of the substituents (ortho-directing amide and chloro, meta-directing nitro) guide the incoming nitro group to the desired position.
- **Deprotection:** The N-(6-chloro-3-methyl-2-nitrophenyl)acetamide is hydrolyzed using aqueous acid (e.g., HCl) and heat to remove the acetyl protecting group, yielding the final product, **6-Chloro-3-methyl-2-nitroaniline**.
- **Purification:** The crude product would be purified via recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

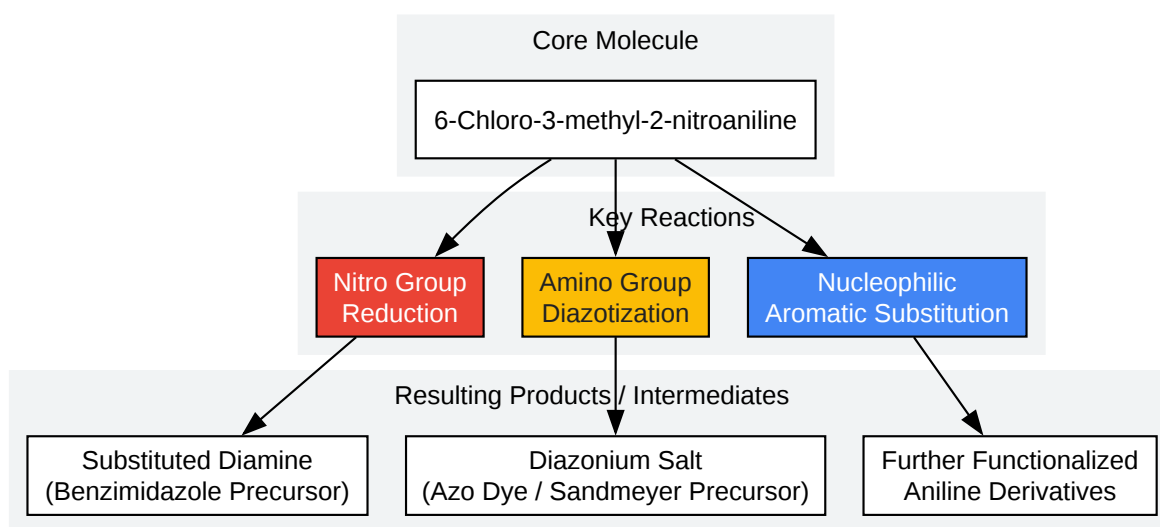
**Trustworthiness:** This proposed multi-step synthesis is a self-validating system. The success of each step can be monitored by techniques like Thin Layer Chromatography (TLC), and the structure of the intermediates and the final product can be unequivocally confirmed by the analytical methods described in Section 5. This approach is standard in the synthesis of substituted anilines.[8][9]

## Chemical Reactivity

The reactivity of **6-Chloro-3-methyl-2-nitroaniline** is governed by its three key functional groups: the amino group, the nitro group, and the chloro group.

- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amine using various reducing agents, such as Sn/HCl, H<sub>2</sub>/Pd-C, or sodium dithionite. This reaction yields 6-chloro-3-methylbenzene-1,2-diamine, a valuable precursor for the synthesis of benzimidazoles and other heterocyclic systems used in pharmaceutical development.[7]
- **Reactions of the Amino Group:** The amino group can undergo diazotization upon treatment with nitrous acid (NaNO<sub>2</sub>/HCl) to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer reactions to introduce a variety of substituents (e.g., -CN, -Br, -OH) or in azo coupling reactions to form azo dyes.[1]

- Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar): The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom activates the chlorine for nucleophilic aromatic substitution.[10] This allows for the displacement of the chloride by various nucleophiles (e.g., alkoxides, amines) under relatively mild conditions, providing a route to further functionalize the aromatic ring.



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Caption: Key reactivity pathways for **6-Chloro-3-methyl-2-nitroaniline**.

## Analytical and Spectroscopic Characterization (Predicted)

Structural confirmation relies on a combination of spectroscopic techniques.[11] Below are the predicted spectral characteristics for **6-Chloro-3-methyl-2-nitroaniline**.

Table 3: Predicted Spectroscopic Data

Technique	Predicted Observations
$^1\text{H}$ NMR	- Aromatic Protons (2H): Two doublets in the aromatic region ( $\delta$ 6.5-8.0 ppm).- Amino Protons (2H): A broad singlet (variable chemical shift) due to the $-\text{NH}_2$ group.- Methyl Protons (3H): A singlet around $\delta$ 2.2-2.5 ppm for the $-\text{CH}_3$ group.
$^{13}\text{C}$ NMR	Six distinct signals for the aromatic carbons and one signal for the methyl carbon. The carbon bearing the nitro group would be significantly downfield.
IR Spectroscopy	- N-H Stretch: Two sharp peaks around 3300-3500 $\text{cm}^{-1}$ (asymmetric and symmetric stretching of $-\text{NH}_2$ ).- C-H Stretch (Aromatic/Aliphatic): Peaks around 3000-3100 $\text{cm}^{-1}$ and 2850-2960 $\text{cm}^{-1}$ .- N-O Stretch (Nitro): Strong, characteristic peaks around 1500-1550 $\text{cm}^{-1}$ (asymmetric) and 1330-1370 $\text{cm}^{-1}$ (symmetric).- C-Cl Stretch: A peak in the fingerprint region, typically 600-800 $\text{cm}^{-1}$ .
Mass Spectrometry (EI)	- Molecular Ion ( $\text{M}^+$ ): A peak at $m/z$ 186, with a characteristic $\text{M}+2$ peak at $m/z$ 188 (approx. 1/3 intensity) due to the $^{37}\text{Cl}$ isotope.- Fragmentation: Potential loss of $\text{NO}_2$ , $\text{Cl}$ , and other fragments.

Causality in Interpretation: In the  $^1\text{H}$  NMR spectrum, the precise chemical shifts of the two aromatic protons would be diagnostic. One would be ortho to the electron-donating amino group and meta to the chloro group, while the other would be ortho to the chloro group and meta to the amino group. These differing electronic environments would lead to distinct, predictable chemical shifts, allowing for unambiguous structural assignment when compared to its isomers.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **6-Chloro-3-methyl-2-nitroaniline** is not widely published, the hazards can be reliably inferred from data on closely related chloro-nitroanilines. These compounds are generally classified as hazardous.

- Toxicity: Nitroaromatic compounds are often toxic if swallowed, in contact with skin, or if inhaled.[12][13] They can cause damage to organs through prolonged or repeated exposure.
- Irritation: They are typically irritating to the skin, eyes, and respiratory system.[14]
- Handling: As a Senior Application Scientist, I recommend the following precautions:
  - Handle only in a well-ventilated area, preferably a chemical fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15]
  - Avoid creating dust.
  - Store in a tightly closed container in a cool, dry, dark place, away from incompatible materials like strong oxidizing agents.

## Applications in Research and Drug Development

Substituted nitroanilines are cornerstone intermediates in several high-value chemical industries.

- Pharmaceutical Synthesis: They are key building blocks for active pharmaceutical ingredients (APIs). For example, related structures are used to synthesize tyrosine kinase inhibitors for cancer therapy and anti-breast cancer agents.[1][16] The diamine derivative (obtained after nitro reduction) is particularly crucial for building heterocyclic scaffolds like benzimidazoles.[7]
- Agrochemicals: These compounds serve as precursors for herbicides and other crop protection agents.[1]
- Dyes and Pigments: The ability of the amino group to be diazotized makes them valuable starting materials for producing a wide range of azo dyes.[1]

The unique substitution pattern of **6-Chloro-3-methyl-2-nitroaniline** makes it a potentially valuable, albeit specialized, intermediate for accessing novel chemical space in these fields.

## Conclusion

**6-Chloro-3-methyl-2-nitroaniline** is a halogenated nitroaromatic compound with significant potential as a synthetic intermediate. While detailed experimental data for this specific isomer is limited, a robust understanding of its properties and reactivity can be constructed through the application of fundamental chemical principles and comparative analysis with its isomers. Its structure suggests a rich chemistry, particularly involving the reduction of its nitro group, diazotization of its amino group, and nucleophilic substitution of its chloro group. Adherence to strict safety protocols is mandatory when handling this class of compounds. This guide provides the foundational knowledge for researchers and developers to incorporate **6-Chloro-3-methyl-2-nitroaniline** into their synthetic programs effectively and safely.

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